

An In-depth Technical Guide to Pentadecanedioic Acid: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentadecanedioic Acid*

Cat. No.: *B073588*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanedioic acid, a saturated long-chain dicarboxylic acid, is a versatile chemical compound with significant applications in the pharmaceutical, polymer, and specialty chemical industries. Its bifunctional nature, characterized by two terminal carboxylic acid groups, allows it to serve as a crucial building block in organic synthesis and as a linker in advanced drug delivery systems. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis and purification protocols, spectroscopic data, and biological relevance of **pentadecanedioic acid**, with a focus on its role in drug development and related research fields.

IUPAC Nomenclature and Chemical Identifiers

The systematic naming of chemical compounds is essential for unambiguous communication in scientific research and development. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named **pentadecanedioic acid**.

Pentadecanedioic acid is also known by several synonyms and is assigned unique identifiers by various chemical registries, which are crucial for database searches and regulatory purposes.

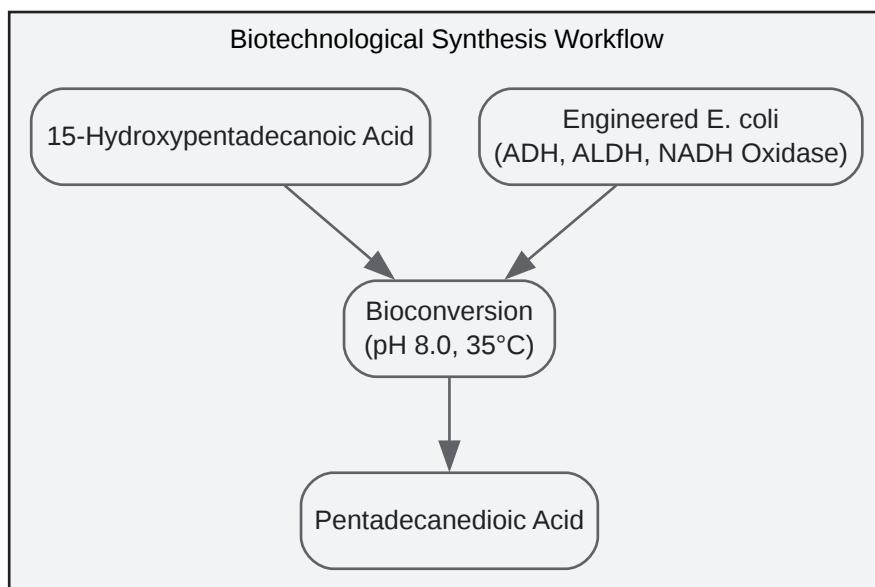
Identifier	Value
IUPAC Name	pentadecanedioic acid[1]
Synonyms	1,15-pentadecanedioic acid, 1,13-tridecanedicarboxylic acid, PDCA
CAS Number	1460-18-0
Molecular Formula	C ₁₅ H ₂₈ O ₄ [2]
Molecular Weight	272.38 g/mol [1]
InChI	InChI=1S/C15H28O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h1-13H2,(H,16,17)(H,18,19)[2]
InChIKey	BTZVDPWKGXMQFW-UHFFFAOYSA-N[2]
SMILES	C(CCCCCC(=O)O)CCCCCC(=O)O[1]

Physicochemical Properties

The physical and chemical properties of **pentadecanedioic acid** dictate its behavior in various applications, from reaction kinetics to formulation characteristics.

Property	Value
Appearance	White to almost white powder or crystal
Melting Point	113-114 °C
Boiling Point	212 °C at 16 mmHg
Solubility	Insoluble in water; Soluble in many organic solvents
pKa	4.48 ± 0.10 (Predicted)

Synthesis and Purification


The synthesis of **pentadecanedioic acid** can be achieved through both chemical and biotechnological routes. The choice of method often depends on factors such as desired purity, scale, and environmental considerations.

Biotechnological Synthesis

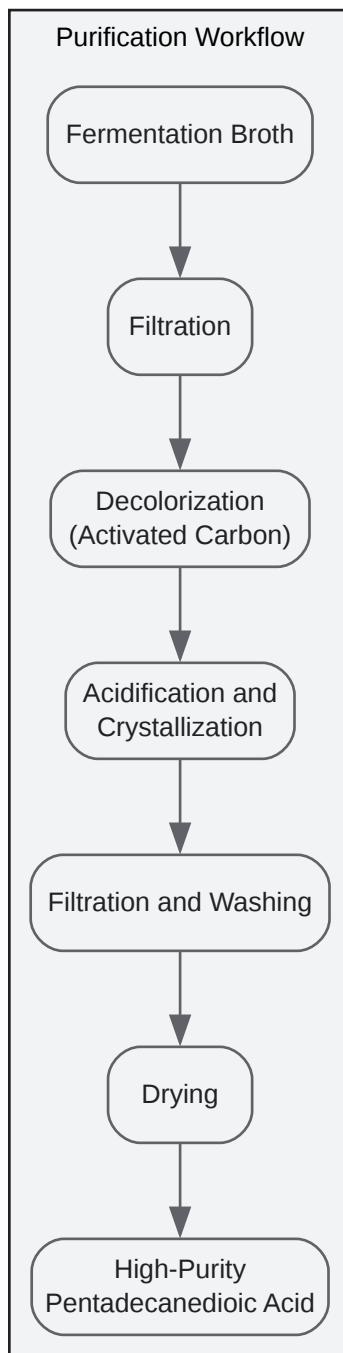
A promising and sustainable method for producing **pentadecanedioic acid** involves the use of engineered microorganisms. One such approach utilizes a recombinant *Escherichia coli* biocatalyst for the oxidation of 15-hydroxypentadecanoic acid.

Experimental Protocol: Biotechnological Synthesis

- **Biocatalyst Preparation:** An *E. coli* strain co-expressing an alcohol dehydrogenase (ADH), an aldehyde dehydrogenase (ALDH), and an NADH oxidase (for cofactor regeneration) is cultivated in a suitable growth medium.
- **Reaction Setup:** The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.
- **Substrate Addition:** 15-hydroxypentadecanoic acid is added to the reaction mixture containing the biocatalyst.
- **Optimal Reaction Conditions:**
 - pH: 8.0
 - Temperature: 35°C
 - Agitation: 250 rpm
 - Cell Concentration: 40 g/L
 - Substrate Concentration: 60 mM
- **Reaction Monitoring and Product Isolation:** The reaction progress is monitored by techniques such as HPLC. Upon completion, the **pentadecanedioic acid** product can be isolated and purified from the reaction mixture.

[Click to download full resolution via product page](#)

Biotechnological synthesis of **pentadecanedioic acid**.


Purification of Long-Chain Dicarboxylic Acids

High-purity **pentadecanedioic acid** is often required, especially for pharmaceutical applications. Purification methods for long-chain dicarboxylic acids produced via fermentation typically involve several steps to remove impurities such as residual starting materials, proteins, and color bodies.

Experimental Protocol: Purification

- Initial Filtration: The fermentation broth is first filtered to remove microbial cells and other solid debris.
- Decolorization: The filtrate is treated with activated carbon at an elevated temperature (e.g., 70-90°C) to adsorb colored impurities. The activated carbon is subsequently removed by hot filtration.
- Crystallization by Acidification: The clarified filtrate is heated to 98-102°C, and an acid (e.g., H₂SO₄ or HCl) is added to lower the pH. This protonates the dicarboxylate, causing the less soluble dicarboxylic acid to crystallize upon cooling.

- Isolation and Drying: The crystallized **pentadecanedioic acid** is collected by filtration, washed with deionized water to remove residual salts and impurities, and dried under vacuum to yield the final high-purity product.

[Click to download full resolution via product page](#)

General purification workflow for long-chain dicarboxylic acids.

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. While experimental NMR spectra for **pentadecanedioic acid** are not readily available in public databases, a prediction of the ¹H and ¹³C NMR spectra can be made based on its chemical structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of **pentadecanedioic acid** is expected to be relatively simple due to the symmetry of the molecule.

- ~11-12 ppm (singlet, 2H): This broad singlet corresponds to the two acidic protons of the carboxylic acid groups. The chemical shift can vary depending on the solvent and concentration.
- ~2.35 ppm (triplet, 4H): This triplet is attributed to the four protons on the carbons alpha to the carbonyl groups (C2 and C14).
- ~1.63 ppm (quintet, 4H): This multiplet arises from the four protons on the carbons beta to the carbonyl groups (C3 and C13).
- ~1.2-1.4 ppm (broad multiplet, 18H): This large, overlapping signal represents the protons of the remaining methylene groups in the long alkyl chain.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will also reflect the molecule's symmetry.

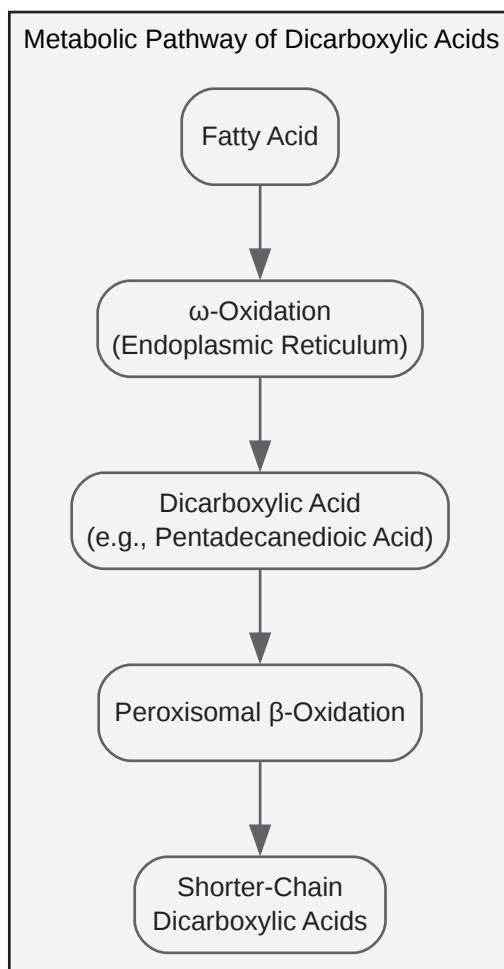
- ~180 ppm: The two carbons of the carboxylic acid groups (C1 and C15).
- ~34 ppm: The two carbons alpha to the carbonyl groups (C2 and C14).
- ~25-30 ppm: A series of signals for the remaining methylene carbons in the alkyl chain.
- ~24 ppm: The two carbons beta to the carbonyl groups (C3 and C13).

Infrared (IR) Spectroscopy

The IR spectrum of **pentadecanedioic acid** will show characteristic absorption bands:

- $\sim 2500\text{-}3300\text{ cm}^{-1}$ (broad): O-H stretching of the carboxylic acid.
- $\sim 1700\text{ cm}^{-1}$ (strong): C=O stretching of the carboxylic acid.
- $\sim 2850\text{-}2960\text{ cm}^{-1}$: C-H stretching of the alkyl chain.

Mass Spectrometry (MS)


Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M^+) at $m/z = 272$, along with fragmentation patterns characteristic of long-chain dicarboxylic acids.

Biological Relevance and Applications in Drug Development

Pentadecanedioic acid and other long-chain dicarboxylic acids have several applications and areas of interest in the life sciences and drug development.

Metabolic Pathways

Long-chain dicarboxylic acids are metabolites formed from the ω -oxidation of fatty acids in the endoplasmic reticulum. This is an alternative pathway to the primary mitochondrial β -oxidation of fatty acids. Once formed, these dicarboxylic acids are further metabolized via peroxisomal β -oxidation. This metabolic pathway is important for clearing excess fatty acids and can be upregulated in certain metabolic states.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentadecanedioic Acid | C15H28O4 | CID 160576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,15-Pentadecanedioic acid [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pentadecanedioic Acid: Nomenclature, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b073588#iupac-nomenclature-for-pentadecanedioic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com